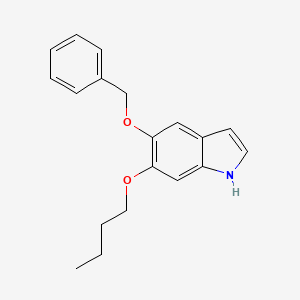

5-(Benzyloxy)-6-butoxy-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

6-butoxy-5-phenylmethoxy-1H-indole |

InChI |

InChI=1S/C19H21NO2/c1-2-3-11-21-19-13-17-16(9-10-20-17)12-18(19)22-14-15-7-5-4-6-8-15/h4-10,12-13,20H,2-3,11,14H2,1H3 |

InChI Key |

CVWQZYXKRPUCBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxy 6 Butoxy 1h Indole and Analogues

Retrosynthetic Analysis of the 5-(Benzyloxy)-6-butoxy-1H-indole Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the analysis can proceed through several logical disconnections based on established indole (B1671886) synthetic methods.

The primary disconnections for the indole core typically involve breaking the C2-C3 and the N1-C7a bonds, which corresponds to the forward reactions of methods like the Fischer, Larock, or Bischler indole syntheses.

Fischer Indole Synthesis Disconnection: This approach disconnects the N1-C2 and C3-C3a bonds, leading back to a substituted phenylhydrazone. This hydrazone, in turn, can be disconnected into 4-(benzyloxy)-5-butoxy-phenylhydrazine and a two-carbon carbonyl compound (or its equivalent, such as pyruvic acid). The substituted phenylhydrazine is the key intermediate, which would be derived from the corresponding aniline.

Larock Indole Synthesis Disconnection: This strategy involves disconnecting the N1-C7a and C2-C3 bonds. This retrosynthetic step points to a 2-iodoaniline derivative and a disubstituted alkyne as precursors. Specifically, 4-(benzyloxy)-5-butoxy-2-iodoaniline and an alkyne would be the required starting materials for a palladium-catalyzed heteroannulation.

Palladium-Catalyzed Cyclization (e.g., Hegedus type) Disconnection: Breaking the N1-C2 bond and the C3-C3a bond suggests a precursor like an N-allyl-2-alkenylaniline, which can undergo an intramolecular cyclization. This would require the synthesis of a suitably substituted N-protected 2-vinylaniline.

These analyses highlight that a critical challenge in the synthesis of the target molecule is the preparation of the appropriately substituted benzene (B151609) ring precursor, namely a 1,2-dialkoxy-4-amino (or 4-hydrazino, or 4-iodo-3-amino) benzene derivative.

Classical and Modern Approaches to Indole Synthesis

The construction of the indole nucleus is a well-explored area of heterocyclic chemistry, with numerous named reactions and modern variants available to chemists.

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles. thermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and an aldehyde or ketone. wikipedia.orgalfa-chemistry.com The process is initiated by the formation of the phenylhydrazone, which then tautomerizes to an enamine. A key ub.eduub.edu-sigmatropic rearrangement follows, leading to a di-imine intermediate that, after cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.org

For the synthesis of this compound, the key starting material would be 4-(benzyloxy)-5-butoxyphenylhydrazine. This hydrazine would be condensed with a suitable carbonyl compound, such as acetaldehyde or pyruvic acid, followed by treatment with an acid catalyst. The choice of acid can significantly influence the reaction yield and selectivity. wikipedia.org

Table 1: Typical Acid Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid | Elevated temperatures wikipedia.org |

A modern adaptation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.orgsynarchive.com This one-pot reaction offers excellent regioselectivity and functional group tolerance. ub.edu The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylic palladium intermediate undergoes intramolecular cyclization as the nitrogen displaces the halide, and subsequent reductive elimination affords the indole product and regenerates the Pd(0) catalyst. wikipedia.org

To apply this method to the synthesis of this compound, the required precursors would be 3-amino-4-(benzyloxy)-5-butoxy-iodobenzene and a suitable alkyne. The choice of alkyne determines the substituents at the C2 and C3 positions of the indole. The reaction conditions are crucial for success and typically involve a palladium catalyst, a base, and often a chloride salt additive. wikipedia.org

Table 2: Common Reagents for Larock Indole Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-N and C-C bond formations wikipedia.org |

| Base | K₂CO₃, NaOAc, Et₃N | Neutralizes the HX formed during the reaction wikipedia.orgresearchgate.net |

| Ligand | PPh₃ | Stabilizes the palladium catalyst |

| Additive | LiCl, n-Bu₄NCl | Facilitates the reductive elimination step wikipedia.org |

Beyond the Larock synthesis, palladium catalysis offers a versatile toolkit for constructing the indole ring system. organicreactions.org These methods often leverage C-H activation or cross-coupling strategies to form the key bonds of the pyrrole (B145914) ring. nih.gov

One common strategy involves the intramolecular cyclization of ortho-alkenylanilines (Hegedus synthesis) or ortho-alkynylanilines (Sonogashira coupling followed by cyclization). For example, a suitably protected 2-bromo-4-(benzyloxy)-5-butoxyaniline could be coupled with a terminal alkyne via a Sonogashira reaction. The resulting 2-alkynylaniline can then undergo a palladium- or copper-catalyzed intramolecular cyclization to form the indole ring.

Another advanced approach is the Catellani reaction, which uses palladium/norbornene cooperative catalysis. This strategy allows for the ortho-amination and ipso-Heck cyclization of aryl iodides, providing a modular route to polysubstituted indoles. nih.gov This could potentially be applied to construct the 5,6-disubstituted indole core from a 1,2-disubstituted-4-iodobenzene precursor.

In recent years, there has been a significant push towards developing more sustainable, metal-free synthetic methods. dergipark.org.tr For indole synthesis, this has led to the development of reactions that proceed via oxidative C-H amination or use non-metal catalysts. researchgate.netacs.org

One such approach involves the oxidative cyclization of N-substituted-2-alkenylanilines. Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the intramolecular C-H amination to form the indole ring. researchgate.netacs.org This method avoids the use of expensive and potentially toxic transition metals.

Another metal-free strategy involves the reaction of arylhydrazines with nitroalkenes, catalyzed by iodine. This reaction proceeds at room temperature and likely involves a ub.eduub.edu-sigmatropic rearrangement of a hydrazone intermediate, similar to the classical Fischer synthesis, but under much milder, metal-free conditions. sci-hub.se This could be a viable route for the target molecule, starting from 4-(benzyloxy)-5-butoxyphenylhydrazine and a suitable nitroalkene.

Strategies for Introducing Benzyloxy and Butoxy Substituents

The successful synthesis of this compound is highly dependent on the efficient preparation of the key aniline or phenylhydrazine precursor bearing the required alkoxy substituents. The introduction of these groups must be planned carefully, considering the directing effects of the substituents and the compatibility of the protecting groups with subsequent reaction conditions.

A common strategy would be to start from a commercially available dihydroxynitrobenzene, such as 4-nitrocatechol. A selective, stepwise alkylation can be performed to introduce the butoxy and benzyloxy groups. The Williamson ether synthesis is the most common method for this transformation. Given the similar reactivity of the two hydroxyl groups, a protection-deprotection sequence or careful control of stoichiometry might be necessary to achieve selective alkylation.

Alternatively, one could start from a precursor like vanillin or isovanillin, which already contains a methoxy and a hydroxyl group. The hydroxyl group could be butylated, followed by demethylation and subsequent benzylation of the newly formed hydroxyl group. The aldehyde functionality can then be converted into a nitro group (e.g., via oxidation to a carboxylic acid, Curtius rearrangement, and oxidation) or other functionalities required for the chosen indole synthesis.

Once the 1-benzyloxy-2-butoxy-4-nitrobenzene intermediate is obtained, the nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Pd/C; SnCl₂; Fe/HCl). This aniline is a versatile precursor that can be converted to a hydrazine for the Fischer synthesis or an iodoaniline for the Larock synthesis.

Regioselective Alkoxylation/Benzoxylation of Indole Precursors

The regioselective functionalization of the indole core is a critical step in the synthesis of this compound. A plausible and efficient strategy commences with a precursor that allows for the controlled introduction of oxygen-containing functionalities at the C5 and C6 positions. A common and logical starting material for this purpose is 5,6-dihydroxyindole (B162784). This precursor provides the necessary hydroxyl groups that can be subsequently converted to the desired benzyloxy and butoxy ethers. The synthesis of 5,6-dihydroxyindole itself can be achieved through various established methods, often involving the cyclization of appropriately substituted benzene derivatives.

Once 5,6-dihydroxyindole is obtained, the challenge shifts to the selective alkylation of the two hydroxyl groups. The differential reactivity of the hydroxyl groups can be exploited to achieve regioselectivity. However, in the case of the symmetrically substituted 5,6-dihydroxyindole, the electronic properties of the two hydroxyl groups are very similar, making selective mono-alkylation challenging. Therefore, a sequential approach involving protective groups is often necessary to ensure the desired outcome.

Sequential Introduction of Alkoxy and Benzyloxy Groups at C5 and C6 Positions

Given the similar reactivity of the C5 and C6 hydroxyl groups in 5,6-dihydroxyindole, a sequential introduction of the benzyloxy and butoxy groups is the most logical synthetic route. This typically involves the protection of one hydroxyl group, followed by the alkylation of the other, and then deprotection and subsequent alkylation of the first hydroxyl group.

A potential synthetic sequence is outlined below:

Protection of the Indole Nitrogen: The indole nitrogen is often protected to prevent side reactions during the subsequent alkylation steps. Common protecting groups for indoles include tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (B1604629) (Bn) groups. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Mono-benzylation of 5,6-dihydroxyindole: With the indole nitrogen protected, one of the hydroxyl groups can be selectively benzylated. This can be challenging due to the similar reactivity of the two hydroxyls. However, statistical mono-alkylation can sometimes be achieved by using a sub-stoichiometric amount of the benzylating agent (e.g., benzyl bromide or benzyl chloride) in the presence of a base (e.g., K₂CO₃, NaH). This would likely result in a mixture of the desired mono-benzylated product, the di-benzylated product, and unreacted starting material, necessitating careful purification. A more controlled approach would involve the use of a protecting group to differentiate the two hydroxyls, although this adds extra steps to the synthesis. For the purpose of this proposed synthesis, we will consider the direct mono-benzylation followed by purification. Let's assume the formation of 5-(benzyloxy)-6-hydroxy-1H-indole (after N-deprotection for this step if necessary).

Butylation of the Remaining Hydroxyl Group: The remaining free hydroxyl group at the C6 position of the mono-benzylated intermediate is then alkylated to introduce the butoxy group. This is typically achieved through a Williamson ether synthesis, reacting the phenol (B47542) with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

Deprotection of the Indole Nitrogen: The final step involves the removal of the protecting group from the indole nitrogen to yield the target compound, this compound. The deprotection conditions will depend on the specific protecting group used.

The following table summarizes a plausible synthetic route:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Protection of 5,6-dihydroxyindole | e.g., TsCl, base | N-protected 5,6-dihydroxyindole |

| 2 | Mono-benzylation | Benzyl bromide (0.9-1.0 eq.), K₂CO₃, Acetone, reflux | N-protected 5-(benzyloxy)-6-hydroxyindole |

| 3 | Butylation | 1-Bromobutane, K₂CO₃, DMF, heat | N-protected this compound |

| 4 | N-Deprotection | e.g., NaOH, MeOH/H₂O (for Ts) | This compound |

Protective Group Chemistry in the Synthesis of Alkoxy-Substituted Indoles

Protective group chemistry is indispensable in the synthesis of complex molecules like this compound. The strategic use of protecting groups allows for the selective transformation of one functional group in the presence of others that might otherwise react.

Indole Nitrogen Protection: As mentioned, the indole nitrogen is typically protected to increase the stability of the indole ring towards certain reagents and to prevent N-alkylation during the O-alkylation steps. The choice of the protecting group is crucial and must be orthogonal to the deprotection conditions of any other protecting groups used in the synthesis. For instance, a tosyl group is stable under many conditions but can be removed with strong bases, while a Boc group is acid-labile.

Hydroxyl Group Protection: In a more controlled, albeit longer, synthetic route, one of the hydroxyl groups of 5,6-dihydroxyindole could be selectively protected to ensure the regioselective introduction of the benzyloxy and butoxy groups. For example, a bulky silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), could be introduced, which might show some selectivity for one of the hydroxyl groups based on steric hindrance. After the alkylation of the unprotected hydroxyl group, the silyl group can be selectively removed using fluoride ions (e.g., TBAF) without affecting the newly formed ether linkage or the N-protecting group.

The following table outlines a hypothetical route employing a hydroxyl protecting group:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Protection of 5,6-dihydroxyindole | e.g., Boc₂O, DMAP | N-Boc-5,6-dihydroxyindole |

| 2 | Selective Mono-protection of a hydroxyl group | e.g., TBDMSCl, Imidazole | N-Boc-5-hydroxy-6-(TBDMS-oxy)indole (hypothetical selectivity) |

| 3 | Benzylation of the free hydroxyl group | Benzyl bromide, K₂CO₃, Acetone | N-Boc-5-(benzyloxy)-6-(TBDMS-oxy)indole |

| 4 | Deprotection of the silyl group | TBAF, THF | N-Boc-5-(benzyloxy)-6-hydroxyindole |

| 5 | Butylation of the remaining hydroxyl group | 1-Bromobutane, K₂CO₃, DMF | N-Boc-5-(benzyloxy)-6-butoxy-1H-indole |

| 6 | N-Deprotection | TFA, CH₂Cl₂ | This compound |

Optimization of Reaction Conditions and Yield Enhancement

Key parameters that can be optimized for the O-alkylation steps (Williamson ether synthesis) include:

Base: The choice and amount of base are critical. Stronger bases like sodium hydride (NaH) can be more effective in deprotonating the phenolic hydroxyl groups, but may also lead to side reactions. Milder bases like potassium carbonate (K₂CO₃) are often preferred for their ease of handling and reduced side reactions.

Solvent: The solvent plays a significant role in the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can dissolve the reactants and facilitate the Sₙ2 reaction.

Temperature: The reaction temperature affects the rate of the reaction. Higher temperatures can increase the reaction rate but may also promote side reactions such as elimination, especially with secondary or tertiary alkyl halides (though not a concern with primary halides like benzyl bromide and 1-bromobutane).

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Catalyst: The use of phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide, TBAB) can significantly enhance the rate of O-alkylation reactions, especially in biphasic systems. PTCs facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent is present.

The following table presents hypothetical data on the optimization of the butylation step:

| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 24 | None | 65 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | None | 78 |

| 3 | NaH (1.2) | THF | RT | 12 | None | 75 |

| 4 | K₂CO₃ (1.5) | Toluene/H₂O | 90 | 8 | TBAB (10 mol%) | 85 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and sustainable processes.

Key areas for implementing green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by minimizing the use of protecting groups, which adds steps and generates waste.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. The use of solvent-free reaction conditions is another attractive option.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. Microwave irradiation has been shown to accelerate Williamson ether synthesis. benthamdirect.com

Use of Renewable Feedstocks: While not directly applicable to the core synthesis of the indole ring in this context, the use of bio-derived solvents or reagents where possible would contribute to the greenness of the process.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. Phase-transfer catalysts are a good example of this, as they are used in small amounts and can be recycled. The development of reusable solid-supported catalysts for O-alkylation reactions is an active area of research.

The following table illustrates potential green chemistry modifications to the synthesis:

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Solvent | DMF, Chlorinated solvents | Water, Ethanol, or solvent-free conditions |

| Energy | Conventional heating (oil bath) | Microwave irradiation |

| Catalysis | Stoichiometric base | Catalytic amount of a reusable base or phase-transfer catalyst |

| Waste Reduction | Multi-step synthesis with protecting groups | A more direct, protecting-group-free synthesis if regioselectivity can be controlled |

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Spectroscopic and Structural Characterization of 5 Benzyloxy 6 Butoxy 1h Indole

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise arrangement of atoms and their connectivity within 5-(benzyloxy)-6-butoxy-1H-indole can be determined.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole (B1671886) core, the benzyloxy substituent, and the butoxy substituent. The indole NH proton typically appears as a broad singlet in the downfield region, around 8.0 ppm. The protons on the indole ring, H-2, H-3, H-4, and H-7, exhibit characteristic chemical shifts and coupling patterns. The H-3 proton is expected to appear as a triplet, coupled to the H-2 protons, while the H-2 proton signal would be a doublet of doublets, due to coupling with both H-3 and the NH proton. The aromatic protons H-4 and H-7 would appear as singlets due to the substitution pattern.

The benzyloxy group contributes a singlet for the methylene (B1212753) (-CH₂-) protons and a multiplet for the five phenyl protons. The butoxy group displays a series of signals corresponding to the four sets of chemically non-equivalent protons in the butyl chain.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | ~8.0 | br s | - |

| H-2 | ~7.2 | dd | J = 3.0, 2.0 |

| H-3 | ~6.4 | t | J = 3.0 |

| H-4 | ~7.1 | s | - |

| H-7 | ~6.9 | s | - |

| -OCH₂- (benzylic) | ~5.1 | s | - |

| Phenyl-H | ~7.3-7.5 | m | - |

| -OCH₂- (butoxy) | ~4.0 | t | J = 6.5 |

| -OCH₂CH ₂- | ~1.8 | sextet | J = 7.0 |

| -CH₂CH ₂CH₃ | ~1.5 | sextet | J = 7.5 |

| -CH₃ | ~1.0 | t | J = 7.4 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Spectral Analysis of Indole Core and Substituents

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. The carbons of the indole ring are observed in the aromatic region, with those bearing the oxygen substituents (C-5 and C-6) shifted downfield. The carbonyl carbons are generally the most downfield in the spectrum. libretexts.org The aliphatic carbons of the butoxy group and the benzylic methylene carbon appear in the upfield region of the spectrum.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~124 |

| C-3 | ~102 |

| C-3a | ~128 |

| C-4 | ~100 |

| C-5 | ~150 |

| C-6 | ~152 |

| C-7 | ~115 |

| C-7a | ~132 |

| -OCH₂- (benzylic) | ~71 |

| Phenyl-C (ipso) | ~137 |

| Phenyl-C | ~127-129 |

| -OCH₂- (butoxy) | ~69 |

| -OCH₂C H₂- | ~31 |

| -CH₂C H₂CH₃ | ~19 |

| -CH₃ | ~14 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent protons of the butoxy chain, and between the H-2 and H-3 protons of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon atom based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the substituents and the indole core. For example, a correlation between the benzylic -OCH₂- protons and the C-5 carbon of the indole ring would confirm the position of the benzyloxy group. Similarly, a correlation between the -OCH₂- protons of the butoxy group and the C-6 carbon would confirm its location.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial arrangement of the substituents. For example, a NOESY correlation between the benzylic protons and the H-4 proton would provide evidence for their spatial closeness.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C functional groups present in the molecule. The N-H stretching vibration of the indole ring is typically observed as a sharp peak around 3400 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy and benzyloxy groups are found just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages are expected in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region. An IR spectrum of the related compound 5,6-dimethoxyindole (B14739) shows characteristic peaks in these regions. nist.gov

| Functional Group | Predicted Absorption Band (cm⁻¹) |

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2960-2850 |

| Aromatic C=C Stretch | ~1600, ~1500, ~1450 |

| C-O Stretch (Aryl Ether) | ~1250 |

| C-O Stretch (Alkyl Ether) | ~1100 |

Note: Predicted values are based on analogous structures and general principles of IR spectroscopy.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the indole and phenyl rings. The C-H stretching vibrations would also be visible. The symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum, could be more prominent in the Raman spectrum, aiding in a more complete vibrational analysis. The spectral characterization of similar complex organic molecules has been successfully executed using both FT-IR and FT-Raman spectroscopy. chemrxiv.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be utilized to confirm its molecular formula, C19H21NO2.

In a typical HRMS analysis, the compound is ionized, and the resulting molecular ion's mass-to-charge ratio is measured. The experimentally determined exact mass is then compared to the theoretical mass calculated from its molecular formula.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C19H21NO2 |

| Theoretical Monoisotopic Mass | 295.15723 u |

| Expected m/z of [M+H]+ | 296.16451 |

| Expected m/z of [M+Na]+ | 318.14645 |

| Expected m/z of [M+K]+ | 334.12039 |

Note: The expected m/z values are calculated based on the theoretical monoisotopic mass and the masses of the respective adduct ions. Actual experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for assessing the purity of a compound and identifying any volatile impurities.

In a GC-MS analysis of this compound, the sample would be vaporized and passed through a chromatographic column. The different components of the sample would separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

The resulting chromatogram would show a major peak corresponding to this compound, and the retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. The mass spectrum of the main peak would be expected to show the molecular ion and specific fragmentation patterns that can be used to confirm the structure. Any smaller peaks in the chromatogram would indicate the presence of impurities, which could be identified by their respective mass spectra.

Table 2: Expected GC-MS Data for this compound

| Parameter | Expected Observation |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Expected Retention Time | Dependent on column, temperature program, and carrier gas flow rate |

| Expected Molecular Ion (M+) | m/z 295 |

| Potential Major Fragments | Fragments corresponding to the loss of the butoxy group, benzyloxy group, or other characteristic cleavages. |

X-ray Crystallography for Solid-State Structural Conformation

To perform an X-ray crystallography experiment on this compound, a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

The resulting crystal structure would provide invaluable insights into the planarity of the indole ring, the orientation of the benzyloxy and butoxy substituents, and any intermolecular interactions, such as hydrogen bonding or pi-stacking, that may be present in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | e.g., C-C, C-N, C-O bond lengths would be determined |

| **Bond Angles (°) ** | e.g., C-C-C, C-N-C bond angles would be determined |

| Torsion Angles (°) | e.g., Describing the orientation of the substituents |

Note: The values in this table are placeholders as experimental crystallographic data for this compound is not publicly available. The actual values would be obtained from a successful single-crystal X-ray diffraction experiment.

Chemical Reactivity and Mechanistic Pathways of 5 Benzyloxy 6 Butoxy 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is inherently electron-rich, rendering it susceptible to electrophilic aromatic substitution. The pyrrole (B145914) ring, in particular, exhibits high electron density, with the C3 position being the most nucleophilic and, therefore, the primary site for electrophilic attack. The presence of electron-donating groups at the C5 and C6 positions, such as the benzyloxy and butoxy groups in the title compound, further enhances the electron density of the benzene (B151609) portion of the indole, potentially influencing the regioselectivity of substitution reactions.

Common electrophilic substitution reactions that 5-(Benzyloxy)-6-butoxy-1H-indole is expected to undergo include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group, typically at the C3 position, using a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The resulting this compound-3-carbaldehyde is a valuable intermediate for the synthesis of a variety of more complex molecules.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of the C3 position with an aldehyde (commonly formaldehyde) and a secondary amine (such as dimethylamine). This yields a gramine (B1672134) derivative, which can serve as a precursor for other functional groups.

Nitration: Nitration of the indole ring can be achieved using various nitrating agents. The regioselectivity is highly dependent on the reaction conditions. While the C3 position is the most activated, nitration can also occur at other positions on the indole nucleus, influenced by the directing effects of the existing substituents.

Transformations Involving the Indole N-H Moiety

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for a range of reactions.

N-Alkylation and N-Acylation: The indole nitrogen can be readily alkylated or acylated under basic conditions. Deprotonation with a suitable base, such as sodium hydride, generates the indolide anion, a potent nucleophile. This anion can then react with various electrophiles, including alkyl halides and acyl chlorides, to afford N-substituted derivatives. These modifications are often employed to protect the N-H group or to introduce specific functionalities.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, leads to the formation of N-sulfonylated indoles. This transformation not only protects the indole nitrogen but also alters the electronic properties of the indole ring, influencing its reactivity in subsequent steps.

Reactivity of the Benzyloxy Substituent

The benzyloxy group at the C5 position is a key functional handle that can be manipulated selectively.

Selective Debenzylation Methodologies

The benzyl (B1604629) group is a widely used protecting group for hydroxyl functionalities due to its relative stability and the variety of methods available for its cleavage.

| Method | Reagents and Conditions | Description |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate) | This is one of the most common and efficient methods for debenzylation. The reaction proceeds under mild conditions and typically affords the corresponding phenol (B47542) in high yield. The butoxy group is generally stable under these conditions. |

| Dissolving Metal Reduction | Na/NH₃ (liquid) | This method can also effect debenzylation, although it is less commonly used than catalytic hydrogenolysis for this specific transformation due to the availability of milder methods. |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, trifluoroacetic acid) | Certain strong acids can cleave the benzyl ether linkage. However, this method may be less selective, potentially affecting other acid-sensitive functional groups in the molecule. |

Oxidative Transformations

While the primary reactivity of the benzyloxy group is associated with its cleavage, the benzylic methylene (B1212753) group is susceptible to oxidation under certain conditions, although this is a less common transformation for this type of substrate.

Reactions of the Butoxy Substituent

The butoxy group at the C6 position is an ether linkage that is generally more robust than the benzyloxy group. Cleavage of the butyl ether typically requires harsher conditions, such as treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) at elevated temperatures. This differential reactivity allows for the selective removal of the benzyl group in the presence of the butoxy group.

Proposed Reaction Mechanisms for Novel Transformations

While specific, novel transformations of this compound are not extensively documented in publicly available literature, it is possible to propose plausible reaction mechanisms based on the known reactivity of the indole scaffold and the electronic nature of its substituents. The electron-donating nature of the alkoxy (butoxy) and benzyloxy groups at the C5 and C6 positions, respectively, significantly influences the regioselectivity of electrophilic substitution reactions and can be exploited in the design of new synthetic routes.

One area of potential novel transformation involves electrophilic substitution. The indole ring is inherently electron-rich and susceptible to electrophilic attack. The positions of the benzyloxy and butoxy groups are expected to direct incoming electrophiles primarily to the C4 and C7 positions, and to a lesser extent, the C2 position.

A plausible novel transformation is the regioselective functionalization at the C4 position. The proposed mechanism for such a reaction, for instance, a Friedel-Crafts acylation, would proceed through the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Proposed Mechanism: Friedel-Crafts Acylation at C4

Generation of the Electrophile: An acyl halide (e.g., acetyl chloride) reacts with a Lewis acid catalyst (e.g., aluminum chloride) to form a highly electrophilic acylium ion.

Nucleophilic Attack: The electron-rich indole ring of this compound attacks the acylium ion. The attack is directed to the C4 position due to the stabilization of the resulting positive charge by the adjacent electron-donating benzyloxy and butoxy groups through resonance.

Formation of the Sigma Complex: A resonance-stabilized cationic intermediate (sigma complex) is formed. The positive charge is delocalized over the indole ring system, with significant contributions from resonance structures that place the charge on the nitrogen atom and the C5 and C6 carbons, which are stabilized by the alkoxy and benzyloxy groups.

Deprotonation and Aromatization: A weak base, such as the chloride ion from the catalyst, abstracts a proton from the C4 position, restoring the aromaticity of the indole ring and yielding the 4-acylated product.

The following table outlines the proposed reagents and expected major product for this transformation.

| Transformation | Reagents | Proposed Major Product |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-Acetyl-5-(benzyloxy)-6-butoxy-1H-indole |

Another potential area for novel transformations involves metal-catalyzed cross-coupling reactions. The N-H bond of the indole can be deprotonated to form an indolyl anion, which can then participate in various coupling reactions. Furthermore, directed ortho-metalation strategies could potentially be employed to functionalize the C7 position.

Proposed Mechanism: Directed ortho-Metalation and Subsequent Electrophilic Quench

Directed Metalation: The indole nitrogen is first protected with a suitable directing group (e.g., a pivaloyl group). Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), would then selectively deprotonate the C7 position due to the directing effect of the protected nitrogen and the coordination of the lithium to the butoxy group at C6.

Electrophilic Quench: The resulting lithiated intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a new substituent at the C7 position.

Deprotection: Removal of the directing group from the nitrogen atom would yield the C7-functionalized this compound.

A summary of a potential directed metalation and quench is provided in the table below.

| Transformation | Reagents | Proposed Intermediate | Proposed Final Product |

| Directed Metalation and Quench | 1. Pivaloyl chloride2. n-BuLi3. Electrophile (e.g., Benzaldehyde)4. Base (for deprotection) | 7-Lithio-1-pivaloyl-5-(benzyloxy)-6-butoxy-1H-indole | (5-(Benzyloxy)-6-butoxy-1H-indol-7-yl)(phenyl)methanol |

It is important to note that these proposed mechanisms are based on established chemical principles and the known reactivity of similar indole systems. Experimental validation would be necessary to confirm the feasibility and regioselectivity of these novel transformations for this compound. The interplay of the steric and electronic effects of the benzyloxy and butoxy groups would be a critical factor in determining the actual outcome of these reactions.

Computational and Theoretical Investigations of 5 Benzyloxy 6 Butoxy 1h Indole

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a prominent tool for predicting the properties of molecules like 5-(Benzyloxy)-6-butoxy-1H-indole.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which possesses rotatable bonds in its benzyloxy and butoxy side chains, a thorough conformational analysis is crucial. This process involves exploring the potential energy surface of the molecule to identify various low-energy conformers and the global minimum energy structure.

The conformational space is systematically searched by rotating the key dihedral angles: the C-O-C-C angle of the butoxy group and the C-O-CH2-Ar angle of the benzyloxy group. The relative energies of the resulting conformers are calculated, and the most stable structures are identified. These optimized geometries represent the most likely shapes the molecule will adopt.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-O-CH2-Ar) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 180 (anti) | 0.00 |

| B | 180 (anti) | 60 (gauche) | 1.25 |

| C | 60 (gauche) | 180 (anti) | 0.98 |

| D | 60 (gauche) | 60 (gauche) | 2.15 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO may be distributed over the aromatic systems.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.23 | Primarily located on the indole and benzyl (B1604629) rings. |

| HOMO | -5.45 | Primarily located on the indole ring system. |

| HOMO-LUMO Gap | 4.22 | Indicates good kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface. researchgate.net

In the MEP of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. These are expected to be found around the oxygen atoms of the ether linkages and potentially on the indole ring. Regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. These are typically located around the hydrogen atoms, particularly the N-H proton of the indole ring. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the computational model and the experimental structure.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) for this compound can be predicted.

These theoretical chemical shifts are typically calculated for the optimized geometry of the most stable conformer. The predicted values are then correlated with experimental NMR data. A strong correlation provides confidence in the determined structure and conformational preferences of the molecule.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Calculated (ppm) | Experimental (ppm) | Difference (ppm) |

| N-H | 8.15 | 8.05 | 0.10 |

| H-2 | 7.28 | 7.20 | 0.08 |

| H-3 | 6.55 | 6.48 | 0.07 |

| H-4 | 7.10 | 7.02 | 0.08 |

| H-7 | 7.45 | 7.38 | 0.07 |

Theoretical vibrational (infrared) frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed on the optimized geometry, provide a set of vibrational modes and their corresponding frequencies.

The predicted vibrational spectrum can be compared with an experimental IR spectrum. Key vibrational modes for this compound would include the N-H stretch of the indole, the C-O-C stretches of the ether linkages, and the aromatic C-H and C=C stretching vibrations. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 4: Hypothetical Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3550 | 3408 | 3400 |

| Aromatic C-H Stretch | 3150 | 3024 | 3030 |

| Aliphatic C-H Stretch | 3000 | 2880 | 2875 |

| C-O-C Stretch (Aryl) | 1280 | 1229 | 1225 |

| C-O-C Stretch (Alkyl) | 1150 | 1104 | 1100 |

Reaction Pathway Analysis using Computational Methods

Computational chemistry offers robust methodologies for the analysis of reaction pathways, providing critical information on the feasibility and mechanisms of chemical transformations. For a polysubstituted indole like this compound, these methods can be instrumental in optimizing synthetic routes and understanding the formation of the final product.

Detailed computational studies, often employing Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. ijpsr.com This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for predicting reaction kinetics. For the synthesis of substituted indoles, various named reactions such as the Fischer, Bischler-Möhlau, or more modern palladium-catalyzed cyclizations are often employed. researchgate.netnih.gov

A plausible synthetic route to this compound could involve the functionalization of a pre-existing indole core. For instance, the introduction of the benzyloxy and butoxy groups onto a dihydroxyindole precursor would be a key synthetic step. Computational analysis of such a reaction would involve modeling the starting materials, reagents, and catalyst (if any) to elucidate the step-by-step mechanism. The calculations would aim to determine the most energetically favorable pathway, for example, by comparing the activation barriers for different sequences of etherification.

Moreover, computational studies can rationalize observed regioselectivity in nucleophilic additions to indole rings, a common strategy for introducing substituents. nih.gov By calculating the distortion energies and interaction energies, a predictive model for the regioselectivity of such reactions can be established. nih.gov While specific studies on this compound are not prevalent in public literature, the established computational protocols for similar indole derivatives provide a clear framework for how such an analysis would be conducted. acs.org

Table 1: Hypothetical Reaction Pathway Analysis Data for Indole Synthesis

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) | Implication |

| N-H Deprotonation | DFT (B3LYP/6-31G) | Gibbs Free Energy (ΔG) | -10.5 | Favorable deprotonation under basic conditions. |

| O-Alkylation (Benzyloxy) | DFT (B3LYP/6-31G) | Activation Energy (Ea) | +22.3 | Suggests the need for heating to facilitate the reaction. |

| O-Alkylation (Butoxy) | DFT (B3LYP/6-31G) | Activation Energy (Ea) | +24.1 | Slightly higher energy barrier compared to benzylation. |

| Final Product Formation | DFT (B3LYP/6-31G) | Reaction Energy (ΔE) | -45.8 | Exergonic reaction, indicating a stable final product. |

This table is a hypothetical representation to illustrate the type of data generated from reaction pathway analysis and is not based on actual experimental or computational results for this specific compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents. nih.gov For a molecule like this compound, with its flexible benzyloxy and butoxy side chains, MD simulations can reveal the accessible conformations and their relative stabilities.

Solvation effects are also a critical aspect that can be investigated using MD simulations. The interaction of this compound with different solvents (e.g., water, methanol, or a non-polar solvent like benzene) can significantly impact its conformational preferences and properties. scielo.br MD simulations can model the explicit interactions between the solute and solvent molecules, revealing the formation of hydrogen bonds and the arrangement of the solvent shell around the molecule. acs.orgnih.gov For instance, in a polar solvent, the ether oxygens and the indole N-H group are likely to act as hydrogen bond acceptors and donors, respectively, influencing the orientation of the side chains. The study of indole and its derivatives in aqueous solution has shown that solvent polarity can affect the energy levels of its electronic states, which is crucial for understanding its photophysical properties. acs.orgnih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Observations

| Parameter | Value/Description | Purpose |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

| Solvent | Explicit Water (TIP3P model) | To simulate an aqueous environment and study solvation effects. |

| Temperature | 300 K | To mimic physiological conditions. |

| Pressure | 1 atm | To maintain constant pressure. |

| Observation | Description | |

| Butoxy Chain Conformation | Predominantly gauche conformations observed, leading to a more compact structure. | |

| Benzyloxy Group Orientation | Exhibits significant rotational freedom, sweeping a large volume of space. | |

| Solvation Shell | Water molecules form a structured layer around the indole N-H and ether oxygens. |

This table is a hypothetical representation to illustrate the setup and potential findings of a molecular dynamics simulation and is not based on actual simulation data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties. jocpr.com For a novel compound like this compound, QSAR studies can help to predict its potential biological activities and guide the design of more potent analogs.

The first step in a QSAR study is the calculation of a wide range of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.netresearchgate.net For indole derivatives, descriptors such as the negative potential surface area and the most hydrophobic surface area have been shown to be significant in predicting their biological activity. ijpsr.com

Once the descriptors are calculated for a set of related indole derivatives with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR model. ijpsr.comphyschemres.org A statistically robust model can then be used to predict the activity of new, untested compounds like this compound. The model can also provide insights into which physicochemical properties are most influential for the observed biological activity, thereby guiding the rational design of new derivatives with improved potency. For instance, if a QSAR model for a particular target indicates that increased hydrophobicity is beneficial, one might consider replacing the butoxy group with a longer alkyl chain.

Table 3: Hypothetical Physicochemical Descriptors for QSAR Analysis

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| Indole | 117.15 | 2.14 | 15.79 | 2.11 | > 100 |

| 5-Benzyloxyindole | 223.27 | 4.35 | 25.02 | 1.89 | 25.3 |

| 6-Butoxyindole | 203.28 | 3.98 | 25.02 | 2.54 | 42.1 |

| This compound | 311.41 | 6.19 | 34.25 | 2.23 | 5.8 |

| 5-(Benzyloxy)-6-hexyloxy-1H-indole | 339.46 | 7.21 | 34.25 | 2.25 | 2.1 |

This table is a hypothetical representation to illustrate the concept of physicochemical descriptors and their use in a QSAR model. The predicted activity values are not based on experimental data.

Structure Property Relationships in 5,6 Disubstituted Indoles

Influence of Benzyloxy and Butoxy Groups on Indole (B1671886) Ring Electronic Density

The oxygen atom in both ether linkages donates electron density to the benzene (B151609) portion of the indole ring, which in turn affects the pyrrole (B145914) moiety. This increased electron density is particularly pronounced at the C3 position of the indole ring, which is inherently the most nucleophilic position in an unsubstituted indole. The combined electron-donating effect of the benzyloxy and butoxy groups further enhances the nucleophilicity of the C3 position, making it highly susceptible to electrophilic attack. While both groups are electron-donating, the electronic influence of the benzyloxy group can be slightly modulated by the phenyl ring, though the primary effect is dominated by the oxygen atom directly attached to the indole ring.

Table 1: Estimated Electronic Influence of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Impact on Indole Ring |

| Benzyloxy | 5 | Electron-Donating (Resonance) | Increases electron density, particularly at C3 and C7 |

| Butoxy | 6 | Electron-Donating (Resonance & Inductive) | Increases electron density, particularly at C3 and C5 |

Steric and Electronic Effects on Chemical Reactivity Profiles

The chemical reactivity of 5-(Benzyloxy)-6-butoxy-1H-indole is a direct consequence of the electronic and steric effects of its substituents. As established, the electron-donating nature of the benzyloxy and butoxy groups activates the indole ring towards electrophilic substitution, primarily at the C3 position. Reactions such as Vilsmeier-Haack formylation or Mannich reactions would be expected to proceed readily at this site.

However, the steric bulk of the substituents also plays a crucial role. The benzyloxy group, with its benzyl (B1604629) moiety, and the butoxy group, with its butyl chain, introduce significant steric hindrance. While this steric bulk is located on the benzene ring portion of the indole, it can influence the approach of bulky reagents to the reactive sites. For reactions occurring at the N1 position (the indole nitrogen), the substituents at C5 and C6 are less likely to exert a direct steric clash. However, for electrophilic attack at C4 or C7, the adjacent bulky groups could sterically hinder the transition state, making these positions less favorable for substitution compared to the electronically activated C3 position. In cases where the C3 position is already substituted, subsequent reactions would be directed to other positions, and the steric influence of the 5- and 6-substituents would become more pronounced in determining the regioselectivity.

Table 2: Predicted Reactivity Profile

| Reaction Type | Predicted Major Product | Rationale |

| Electrophilic Aromatic Substitution | 3-substituted-5-(benzyloxy)-6-butoxy-1H-indole | High electron density at the C3 position due to the combined electron-donating effects of the substituents. |

| N-Alkylation/Acylation | 1-substituted-5-(benzyloxy)-6-butoxy-1H-indole | The N-H proton is acidic and can be removed by a base, allowing for substitution at the nitrogen atom. |

Impact of Substituents on Spectroscopic Signatures

The benzyloxy and butoxy groups have a predictable impact on the spectroscopic signatures of the indole core, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

In ¹H NMR spectroscopy, the electron-donating nature of the alkoxy groups would cause an upfield shift (lower ppm values) for the protons on the indole ring, particularly those in close proximity. The protons at C4 and C7 would be expected to show a noticeable upfield shift compared to unsubstituted indole. The protons of the butoxy group would appear in the aliphatic region, with characteristic multiplets for the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups. The benzyloxy group would show signals for the benzylic -CH₂- protons and the aromatic protons of the phenyl ring.

In ¹³C NMR, the carbon atoms directly attached to the oxygen atoms (C5 and C6) would experience a significant downfield shift due to the electronegativity of oxygen. Conversely, the other ring carbons, particularly C3, C4, and C7, would show an upfield shift due to the increased electron density from resonance.

The IR spectrum would be characterized by the N-H stretching vibration of the indole ring, typically appearing around 3400 cm⁻¹. The C-O stretching vibrations of the ether linkages would be prominent in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

The UV-Vis spectrum of indoles typically shows two main absorption bands, the ¹La and ¹Lb transitions. The presence of electron-donating groups like benzyloxy and butoxy at the 5- and 6-positions is known to cause a bathochromic (red) shift in these absorption bands to longer wavelengths. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Upfield shifted indole ring protons (C4-H, C7-H); Signals for butoxy chain; Signals for benzyloxy group (benzyl CH₂ and phenyl protons). |

| ¹³C NMR | Downfield shifted C5 and C6; Upfield shifted C3, C4, C7. |

| IR (cm⁻¹) | ~3400 (N-H stretch); ~1250-1000 (C-O stretch); Aromatic C-H and C=C bands. |

| UV-Vis | Bathochromic shift of ¹La and ¹Lb bands compared to unsubstituted indole. |

Correlation between Substituent Patterns and Physicochemical Properties (e.g., Lipophilicity, Polarity)

The physicochemical properties of this compound, such as lipophilicity and polarity, are heavily influenced by the benzyloxy and butoxy substituents. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Both the benzyloxy and butoxy groups are lipophilic in nature. The presence of the benzyl group and the four-carbon alkyl chain of the butoxy group significantly increases the nonpolar character of the molecule compared to unsubstituted indole or hydroxy-substituted indoles. Consequently, this compound is expected to have a high log P value, indicating poor water solubility and a preference for nonpolar environments.

Table 4: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Lipophilicity (log P) | High | The benzyloxy and butoxy groups are large, nonpolar substituents that increase the overall lipophilicity of the indole core. |

| Polarity | Low to Moderate | While the N-H and ether oxygens provide some polarity, the large hydrocarbon framework dominates. |

| Water Solubility | Low | The high lipophilicity predicts poor aqueous solubility. |

Advanced Derivatization and Scaffold Modifications of 5 Benzyloxy 6 Butoxy 1h Indole

Functionalization at Various Positions of the Indole (B1671886) Ring (e.g., C2, C3, N1)

The indole ring possesses several reactive sites, with the C3 position being the most nucleophilic and prone to electrophilic substitution. However, modern synthetic methods allow for selective functionalization at the C2 and N1 positions as well, opening avenues for comprehensive structural diversification.

C3-Functionalization: The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group at the C3 position of electron-rich indoles. tcichemicals.comwikipedia.orgorganic-chemistry.org For 5-(benzyloxy)-6-butoxy-1H-indole, treatment with a Vilsmeier reagent, generated in situ from phosphoryl chloride and dimethylformamide (DMF), would readily yield this compound-3-carbaldehyde. cambridge.org This aldehyde is a versatile intermediate for further transformations.

Another powerful C3-functionalization is the Mannich reaction, which introduces an aminomethyl group. bhu.ac.inchemtube3d.com Reacting this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, typically in a protic solvent like acetic acid, would produce the corresponding gramine (B1672134) derivative. clockss.orgresearchgate.netnih.gov These Mannich bases are valuable precursors for the synthesis of tryptophan analogs and other 3-substituted indoles.

C2-Functionalization: While direct electrophilic attack at C2 is generally disfavored, several strategies can achieve selective C2-functionalization. One common approach involves the deprotonation of the C2 position. researchgate.net N-protected this compound can be treated with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a substituent at the C2 position. nih.gov Another emerging strategy is the use of radical additions, where electron-deficient radicals have shown a preference for attacking the C2 position of the indole ring. nih.govnih.govbeilstein-journals.org

N1-Functionalization: The indole nitrogen can be readily functionalized through various alkylation and arylation reactions. Standard alkylation can be achieved using an alkyl halide in the presence of a base. For more delicate substrates, the Mitsunobu reaction provides a milder alternative for N-alkylation. The Buchwald-Hartwig amination has emerged as a powerful tool for the N-arylation of indoles, allowing for the introduction of a wide range of aryl and heteroaryl groups. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This palladium-catalyzed cross-coupling reaction would enable the synthesis of N-aryl derivatives of this compound with high efficiency. nih.govyoutube.comyoutube.comyoutube.com

| Position | Reaction | Reagents | Product Type |

| C3 | Vilsmeier-Haack | POCl₃, DMF | 3-Formylindole |

| C3 | Mannich | CH₂O, R₂NH | Gramine derivative |

| C2 | Lithiation/Quench | n-BuLi, Electrophile | C2-Substituted indole |

| C2 | Radical Addition | Radical Initiator, Radical Precursor | C2-Substituted indole |

| N1 | Alkylation | Alkyl halide, Base | N-Alkylindole |

| N1 | Buchwald-Hartwig | Aryl halide, Pd catalyst, Ligand, Base | N-Arylindole |

Synthesis of Fused Indole Systems Incorporating the 5-(Benzyloxy)-6-butoxy Moiety

The construction of fused polycyclic systems containing the indole nucleus is of significant interest due to the prevalence of such scaffolds in natural products and pharmacologically active compounds.

Carbazole Synthesis: Carbazoles, which feature a benzene (B151609) ring fused to the indole framework, can be synthesized from indole precursors. One strategy involves a formal [2+2+2] annulation of an indole with a ketone and a nitroolefin under metal-free conditions, promoted by ammonium (B1175870) iodide. acs.orgorganic-chemistry.orgelectronicsandbooks.com Applying this to this compound would allow for the regioselective construction of functionalized carbazoles. Other methods include transition-metal-catalyzed C-H activation and cyclization pathways. rsc.orgoregonstate.edu

Pyrano[3,4-b]indole Synthesis: The pyrano[3,4-b]indole scaffold is present in a number of biologically active molecules. nih.gov The synthesis of these systems often starts from a 3-functionalized indole. For instance, an indole-3-acetic acid derivative can undergo intramolecular cyclization to form the pyran ring. Starting with this compound, conversion to the corresponding indole-3-acetic acid, followed by appropriate cyclization conditions, would yield the desired pyrano[3,4-b]indole. nih.gov Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] can also be synthesized via multi-component reactions involving isatins, which can be derived from indoles. nih.gov

| Fused System | Synthetic Strategy | Key Precursor from Target Compound |

| Carbazole | [2+2+2] Annulation | This compound |

| Pyrano[3,4-b]indole | Intramolecular Cyclization | This compound-3-acetic acid |

Preparation of Complex Heterocyclic Hybrid Structures

The conjugation of the indole scaffold with other heterocyclic rings is a widely employed strategy in drug discovery to create novel molecular architectures with enhanced biological activity.

Indole-Thiazole Hybrids: Thiazole-containing compounds are known for their diverse pharmacological properties. The Hantzsch thiazole (B1198619) synthesis is a common method for constructing the thiazole ring. researchgate.net An α-haloketone derived from the indole scaffold can be reacted with a thioamide to form the indole-thiazole hybrid. For instance, C3-acylated this compound can be halogenated at the α-position and then condensed with a thioamide. Alternatively, multicomponent reactions involving an arylglyoxal, an indole, and a thioamide can directly yield 3-(thiazol-5-yl)indoles. nih.govacs.orgacs.org

Indole-Oxadiazole Hybrids: 1,3,4-Oxadiazoles are another important class of heterocycles in medicinal chemistry. These can be readily synthesized from carboxylic acid derivatives. researchgate.netthesciencein.org this compound-3-carboxylic acid can be converted to the corresponding hydrazide, which upon treatment with a one-carbon source (e.g., carbon disulfide followed by alkylation, or an orthoester) cyclizes to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net This provides a direct linkage of the oxadiazole to the indole C3 position.

| Hybrid Structure | Synthetic Approach | Key Intermediate from Target Compound |

| Indole-Thiazole | Hantzsch Synthesis | 3-(α-Haloacetyl)-5-(benzyloxy)-6-butoxy-1H-indole |

| Indole-Thiazole | Multicomponent Reaction | This compound |

| Indole-Oxadiazole | Hydrazide Cyclization | This compound-3-carbohydrazide |

Construction of Poly-substituted Indole Architectures

The synthesis of indoles with multiple substituents at specific positions is crucial for fine-tuning their physicochemical and biological properties. This often involves a combination of regioselective functionalization and cross-coupling reactions.

A general strategy involves the initial regioselective halogenation of the this compound core. The electron-donating nature of the alkoxy groups would direct halogenation to specific positions on the benzene ring portion of the indole. These halogenated indoles then serve as versatile handles for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

For example, selective bromination of the indole nucleus, followed by a Suzuki coupling with a boronic acid, would introduce an aryl or heteroaryl group. A Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. This modular approach allows for the systematic construction of a library of poly-substituted this compound derivatives. The application of 6,7-indolyne cycloaddition followed by cross-coupling reactions represents another advanced strategy for creating annulated and substituted indole libraries. nih.gov

| Reaction Sequence | Purpose | Example Reagents |

| 1. Regioselective Halogenation | Introduce a handle for cross-coupling | N-Bromosuccinimide (NBS) |

| 2. Suzuki Coupling | C-C bond formation (aryl/vinyl) | Arylboronic acid, Pd catalyst |

| 2. Sonogashira Coupling | C-C bond formation (alkynyl) | Terminal alkyne, Pd/Cu catalysts |

| 2. Heck Coupling | C-C bond formation (alkenyl) | Alkene, Pd catalyst |

Role in Organic Synthesis and Material Science

5-(Benzyloxy)-6-butoxy-1H-indole as a Versatile Chemical Building Block

A versatile chemical building block is a compound that can be used to introduce specific structural motifs or functional groups into a larger, more complex molecule. The indole (B1671886) ring system itself is a cornerstone in organic synthesis due to its unique electronic properties and reactivity. nih.gov The nitrogen atom's lone pair of electrons participates in the aromatic system, making the indole nucleus electron-rich and reactive towards electrophiles, particularly at the C3 position.

The functional groups on the benzene (B151609) portion of this compound offer multiple avenues for chemical modification. The benzyloxy and butoxy groups are ether linkages that can be cleaved under specific conditions to yield the corresponding dihydroxyindole, a key precursor in various synthetic pathways, notably in the chemistry of melanins. researchgate.net The benzyl (B1604629) group, in particular, is a common protecting group in organic synthesis, which can be removed via catalytic hydrogenation, allowing for selective functionalization at the 5-position.

The indole N-H can be deprotonated and subsequently alkylated or acylated, providing another site for synthetic elaboration. pharmaguideline.comorgsyn.org Furthermore, the indole core can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern synthetic chemistry for constructing complex molecular architectures. The presence of both benzyloxy and butoxy substituents influences the electronic properties of the indole ring, which in turn can modulate its reactivity in these transformations.

Precursor in the Synthesis of Natural Product Analogues

The indole scaffold is a fundamental component of a vast number of natural products, including the amino acid tryptophan, the neurotransmitter serotonin, and complex alkaloids like vincristine (B1662923) and reserpine. nih.govnih.gov Consequently, synthetic indole derivatives are invaluable as starting materials for the total synthesis of natural products and for the creation of their analogues. These analogues are often designed to have improved biological activity, better pharmacokinetic properties, or to serve as molecular probes to study biological processes.

This compound represents a synthetically useful precursor for analogues of natural products that are oxygenated at the 5 and 6 positions of the indole ring. Many marine natural products, for example, feature diverse indole-based structures with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov By using this building block, chemists can access novel structures that mimic the core of these natural products but with modified lipophilicity and electronic properties conferred by the butoxy and benzyloxy groups.

The synthesis of analogues often involves a series of reactions starting from a functionalized core. For instance, the C3 position of the indole could be functionalized via a Vilsmeier-Haack reaction to install a formyl group, which can then be elaborated into more complex side chains found in many indole alkaloids. The ability to selectively deprotect the hydroxyl groups at positions 5 and 6 further expands the synthetic possibilities, allowing for the introduction of other functionalities or the formation of polymeric structures. researchgate.net The Fischer indole synthesis is a classic method that highlights the construction of the indole ring itself from substituted phenylhydrazines and carbonyl compounds, a strategy that could be employed to generate a variety of 5,6-disubstituted indoles. rsc.org

Application in the Preparation of Advanced Organic Materials

The field of material science is increasingly looking towards organic molecules for the development of new materials with tailored electronic, optical, and biological properties. Indole derivatives have emerged as promising candidates for these applications. Specifically, 5,6-dihydroxyindoles are the key building blocks of eumelanins, which are natural pigments with interesting properties like broad-band UV-Vis absorption and antioxidant capabilities. researchgate.net

Following the synthetic logic, this compound can be considered a protected precursor to a functional 5,6-dihydroxyindole (B162784) derivative. Upon removal of the benzyl and butyl protecting groups, the resulting 5,6-dihydroxyindole could be polymerized under oxidative conditions to form novel melanin-like materials. The specific nature of the substituents prior to polymerization can influence the properties of the final material.

These synthetic polymers could have applications in various fields. Their conductivity and redox properties make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The inherent biocompatibility of melanin-like materials also opens up possibilities for biomedical applications, including drug delivery systems and biocompatible coatings for medical implants. The ability to tune the properties of the final polymer by starting with a specifically substituted indole like this compound is a key advantage in the rational design of advanced organic materials. researchgate.net

Future Research Trajectories in 5 Benzyloxy 6 Butoxy 1h Indole Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The development of robust and scalable synthetic routes is the bedrock of any chemical research program. For 5-(Benzyloxy)-6-butoxy-1H-indole, future efforts should focus on moving beyond classical methods toward more modern, efficient, and sustainable synthetic strategies.